N-((2-Chloropyrimidin-4-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine is a chemical compound with the molecular formula C7H10ClN3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . Pyrimidine derivatives are widely used in the synthesis of various pharmaceuticals and agrochemicals due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under controlled conditions. One common method includes the use of sodium bicarbonate as a base and N,N-dimethylformamide as a solvent. The reaction mixture is stirred at elevated temperatures until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Research: The compound is employed in studies investigating the biological activities of pyrimidine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds used in drug discovery and development.
Mechanism of Action
The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
5-Bromo-6-phenylisocytosine: Used as an immunomodulator and in the treatment of bladder cancer.
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[(2-chloropyrimidin-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-10-7(8)11-6/h3-4,9H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYMPKCCUYYGTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693774 |
Source
|
Record name | N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-22-2 |
Source
|
Record name | N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.